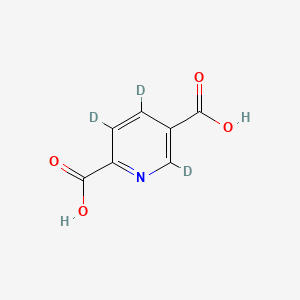

2,5-吡啶二甲酸-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,5-Pyridinedicarboxylic acid, also known as Isocinchomeronic acid, is a group of organic compounds which are dicarboxylic derivatives of pyridine . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

2,5-Pyridinedicarboxylic acid can be used in the synthesis of diorganotin (IV) 2,5-pyridinedicarboxylates . It can also be used in the preparation of three-dimensional coordination polymers of lanthanide 2,5-pyridinedicarboxylates by the hydrothermal method . A new intermediate 6-hydroxy-2,5-PDA was determined by UV/VIS spectroscopy and liquid chromatograph coupled time of flight mass spectrometry .Molecular Structure Analysis

The molecular weight of all isomers of Pyridinedicarboxylic acid, including 2,5-Pyridinedicarboxylic acid, is 167.12 g/mol and the chemical formula is C7H5NO4 . The structure of a 2D Cu (II) coordination polymer derived from 2,5-pyridinedicarboxylic acid linker has been elucidated from single crystal XRD .Chemical Reactions Analysis

A bacterium, Agrobacterium sp. strain YJ-5, was found to utilize 2,5-PDA as the sole carbon source for growth . A new metabolite was detected by ultraviolet-visible light spectroscopy, and liquid chromatography-time of flight mass spectrometry .Physical And Chemical Properties Analysis

2,5-Pyridinedicarboxylic acid is slightly soluble in water . The optimal growth conditions of temperature, pH, and substrate concentration were 30°C, 7.0, and 0.6 mmol −1, respectively .科学研究应用

电化学和光谱研究

吡啶二甲酸(包括2,5-吡啶二甲酸)及其与四氧化钒(IV)配合物的电化学行为已得到研究,表明络合对还原电位的影响,并提出了在电化学传感器或器件中的应用 (Prakash et al., 2014)。

植物生物学应用

对2,5-吡啶二甲酸对植物生长的影响进行了评估,结果表明对水稻根伸长影响最小。这一见解对于理解不同的吡啶二甲酸衍生物如何影响植物发育和农业实践至关重要 (Satoh & Nomura, 2017)。

荧光检测

一项关于用于炭疽生物标志物选择性、灵敏比率荧光检测的铕-MOF传感器的研究展示了2,5-吡啶二甲酸衍生物在增强传感器对生物威胁检测能力方面的潜力 (Zhao et al., 2021)。

配位化学

关于含有2,5-吡啶二甲酸的Ru(II)配合物的合成和表征的研究突出了其在开发具有催化、材料科学和发光材料潜在应用的新型配位化合物中的作用 (Małecki, 2012)。

生物降解研究

对农杆菌属 sp.菌株YJ-5对2,5-吡啶二甲酸的生物降解的研究提供了对环境修复和工业废水中合成有机化合物自然分解过程的见解 (Jiang et al., 2023)。

作用机制

Target of Action

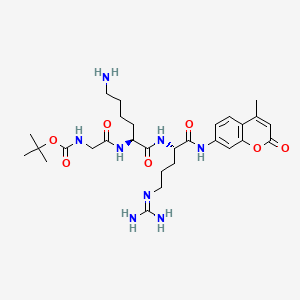

The primary target of 2,5-Pyridinedicarboxylic Acid-d3 is D-dopachrome tautomerase (D-DT) . D-DT is a pleiotropic cytokine that is coexpressed in various cell types and activates the cell surface receptor CD74 . The activation of CD74 by D-DT can have either beneficial or deleterious effects on human diseases .

Mode of Action

2,5-Pyridinedicarboxylic Acid-d3 interacts with D-DT by forming hydrogen bonds and electrostatic interactions with active site residues . Specifically, the carboxylate group at position two of the compound plays a central role in binding by forming four hydrogen bonding interactions with active site residues . This interaction effectively blocks the D-DT-induced activation of CD74 .

Biochemical Pathways

The interaction of 2,5-Pyridinedicarboxylic Acid-d3 with D-DT affects the MIF/CD74 and D-DT/CD74 axes, which are biochemical pathways involved in various cellular processes . The compound demonstrates an impressive 79-fold selectivity for D-DT over MIF, indicating its potential for selectively modulating these pathways .

Result of Action

The result of the action of 2,5-Pyridinedicarboxylic Acid-d3 is the inhibition of D-DT-induced activation of CD74 . This inhibition can modulate the effects of D-DT on human diseases, providing a potential therapeutic benefit .

Action Environment

The action of 2,5-Pyridinedicarboxylic Acid-d3 can be influenced by various environmental factors. For example, the compound was found to be biodegradable by a bacterium isolated from pesticide-contaminated soil . The bacterium, identified as Agrobacterium sp. strain YJ-5, could utilize 2,5-PDA as the sole carbon source for growth . This suggests that the compound’s action, efficacy, and stability could be affected by the presence of certain microorganisms in the environment .

安全和危害

未来方向

The utility of a 2D Cu (II) coordination polymer derived from 2,5-pyridinedicarboxylic acid linker, as a precursor for selective isolation of Cu and CuO nanostructures, has been described . This coordination polymer-driven synthesis of Cu and CuO nanostructures can be expanded for other technologically important metal and metal oxide nanostructures .

属性

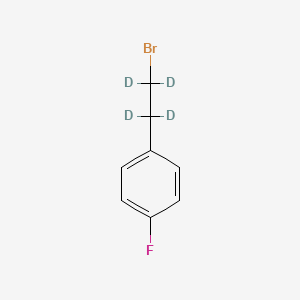

IUPAC Name |

3,4,6-trideuteriopyridine-2,5-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12)/i1D,2D,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPMIMZXDYBCDF-CBYSEHNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1C(=O)O)[2H])C(=O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676122 |

Source

|

| Record name | (~2~H_3_)Pyridine-2,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Pyridinedicarboxylic Acid-d3 | |

CAS RN |

1246820-77-8 |

Source

|

| Record name | (~2~H_3_)Pyridine-2,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol](/img/structure/B564919.png)

![(2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane](/img/structure/B564921.png)

![7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin](/img/structure/B564922.png)

![(2E)-2-[2-(3,4-Dihydroxyphenyl)ethylidene]hydrazinecarboxamide](/img/structure/B564924.png)

![(1E,2E)-1,2-Di(pyridin-2-yl)-N~1~,N~2~-bis[(pyridin-2-yl)methyl]ethane-1,2-diimine](/img/structure/B564930.png)